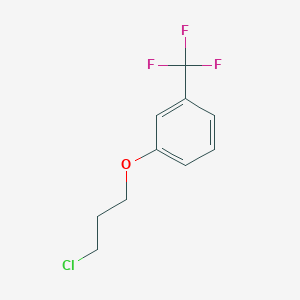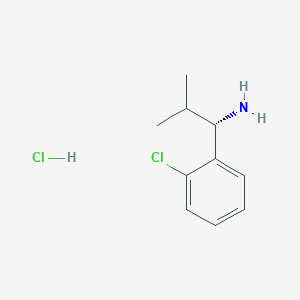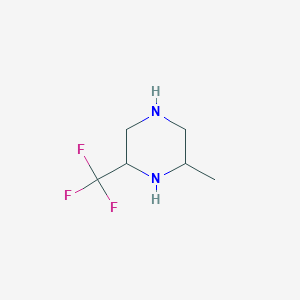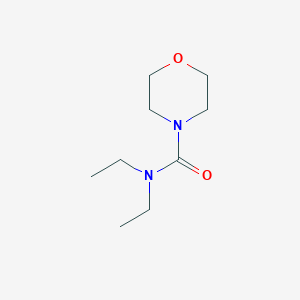
4-Morpholinecarboxamide, N,N-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholinecarboxamide, N,N-diethyl- is a chemical compound with the molecular formula C9H18N2O2 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a carboxamide group attached to the morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholinecarboxamide, N,N-diethyl- typically involves the reaction of morpholine with diethylamine and a suitable carboxylating agent. One common method is the reaction of morpholine with diethylamine in the presence of a carboxylating agent such as phosgene or carbon dioxide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 4-Morpholinecarboxamide, N,N-diethyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Morpholinecarboxamide, N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are performed under mild to moderate temperatures.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-Morpholinecarboxamide, N,N-diethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound. It has been studied for its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties. It may have applications in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 4-Morpholinecarboxamide, N,N-diethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N,N-Dimethylmorpholine-4-carboxamide: Similar in structure but with dimethyl groups instead of diethyl groups.
N-(2-Aminoethyl)morpholine-4-carboxamide: Contains an aminoethyl group, offering different reactivity and applications.
Uniqueness: 4-Morpholinecarboxamide, N,N-diethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of diethyl groups enhances its lipophilicity and may influence its biological activity compared to similar compounds.
Propiedades
Número CAS |
89609-67-6 |
|---|---|
Fórmula molecular |
C9H18N2O2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
N,N-diethylmorpholine-4-carboxamide |
InChI |
InChI=1S/C9H18N2O2/c1-3-10(4-2)9(12)11-5-7-13-8-6-11/h3-8H2,1-2H3 |
Clave InChI |
RUDGTMWJRXYNPR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)N1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


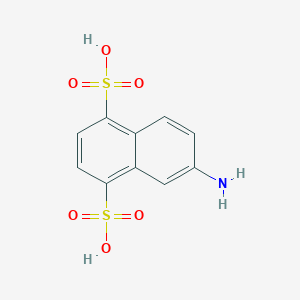
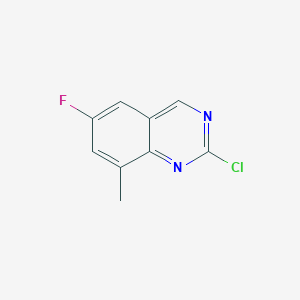
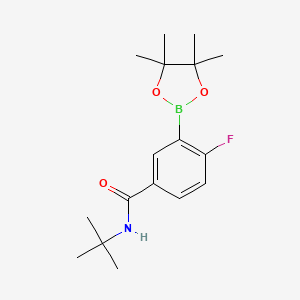
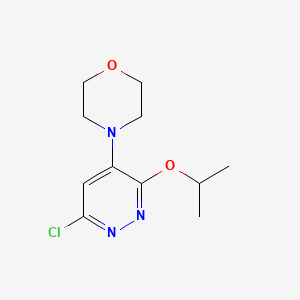
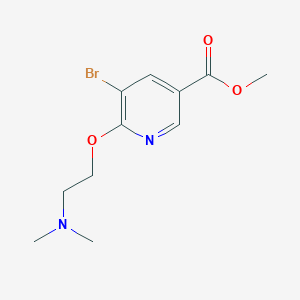
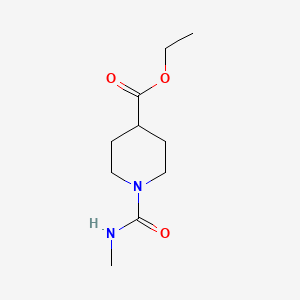
![[1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl-](/img/structure/B13987653.png)
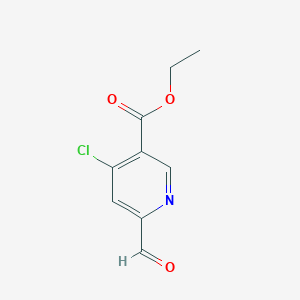
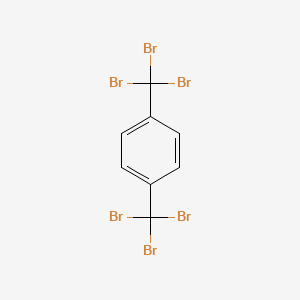
![2-[2-[(5-Bromothiophen-2-yl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13987676.png)

